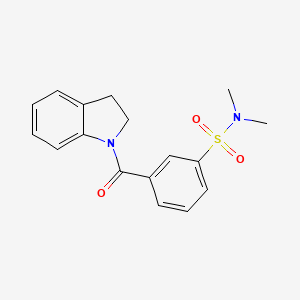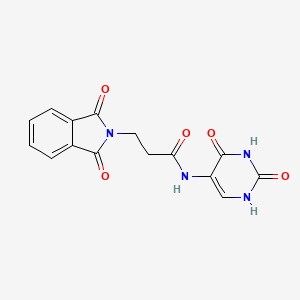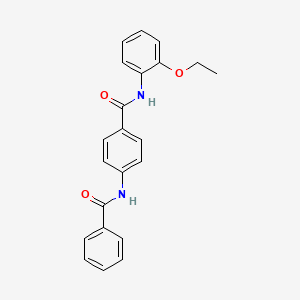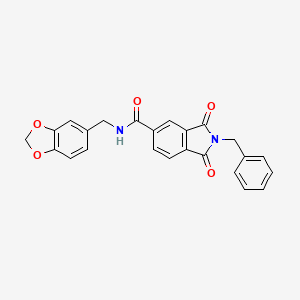
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one, also known as CP 47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been found to interact with the same receptors in the brain and body.
Wirkmechanismus
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 exerts its effects by binding to and activating cannabinoid receptors in the brain and body. Specifically, this compound has a high affinity for the CB1 receptor, which is primarily located in the central nervous system and is involved in the regulation of pain, appetite, mood, and other physiological processes. 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has also been found to bind to the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has been found to have a wide range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, this compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has also been found to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has several advantages as a research tool, including its high potency and selectivity for cannabinoid receptors. However, this compound also has several limitations, including its potential for toxicity and the lack of standardized dosing protocols. Additionally, 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 may have off-target effects on other receptors and signaling pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497. One area of interest is the development of more selective and potent analogs of this compound, which may have improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to better understand the mechanisms underlying the effects of 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 on the brain and body, as well as its potential interactions with other drugs and medications. Finally, research is needed to determine the safety and efficacy of this compound in clinical trials, in order to evaluate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Research has shown that this compound has potent analgesic and anti-inflammatory effects, and may also have neuroprotective properties. Additionally, 3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one 47,497 has been found to have potential as an anti-cancer agent, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(1-hydroxycyclohexyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO2/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,18H,1-3,10-11H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAPPNHKMNFXEG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-piperidinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3505649.png)
![4-{[(2-furylmethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3505656.png)
![4-chloro-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505658.png)



![2-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3505678.png)

![1-(2,5-dichlorophenyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B3505700.png)
![3-{[4-(2,5-dichlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3505707.png)
![5-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)oxy]-4,4,6,6-tetramethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine](/img/structure/B3505714.png)
![4-{[(1-phenylcyclopentyl)carbonyl]amino}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B3505715.png)
![2-chloro-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B3505721.png)